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Compound of Interest

Compound Name:
5-(Dimethylamino)-3(2H)-

pyridazinone

Cat. No.: B1315522 Get Quote

An In-depth Technical Guide on 5-(Dimethylamino)-3(2H)-pyridazinone: Structure, Synthesis,

and Biological Potential

Disclaimer: 5-(Dimethylamino)-3(2H)-pyridazinone is a heterocyclic compound primarily

utilized as a chemical intermediate. As such, detailed public data regarding its specific

biological activity, experimental protocols, and physical properties are limited. This guide

provides core information on the molecule and extrapolates technical details based on well-

documented research into the broader class of pyridazinone derivatives, which are of

significant interest to researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Formula
5-(Dimethylamino)-3(2H)-pyridazinone is a derivative of pyridazinone, a six-membered

heterocyclic scaffold containing two adjacent nitrogen atoms and a carbonyl group. The

structure is characterized by a dimethylamino substituent at the C5 position of the pyridazinone

ring. This functionalization makes it a versatile building block for creating more complex

molecules with diverse pharmacological profiles.

The pyridazinone core is considered a "privileged structure" in medicinal chemistry due to its

ability to interact with a wide array of biological targets.
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All available quantitative data for the parent compound and its common hydrochloride salt are

summarized below. Specific experimental data such as melting point and detailed

spectroscopic analyses for 5-(Dimethylamino)-3(2H)-pyridazinone are not readily available in

published literature.

Property
Value (Parent
Compound)

Value
(Hydrochloride
Salt)

Reference(s)

Molecular Formula C₆H₉N₃O C₆H₁₀ClN₃O [1][2]

Molecular Weight 139.16 g/mol 175.62 g/mol [1]

CAS Number 82226-43-5 41773-19-7 [1][3]

Canonical SMILES
CN(C)C1=CC=C(NN=

C1)O
- -

Purity ≥ 95.0% (Typical) - [2]

Melting Point Not Available Not Available

Boiling Point Not Available Not Available

¹H NMR Data Not Available Not Available

¹³C NMR Data Not Available Not Available

IR Spectral Data Not Available Not Available

Experimental Protocols: Synthesis and
Characterization
While a specific, validated protocol for the synthesis of 5-(Dimethylamino)-3(2H)-
pyridazinone is not detailed in peer-reviewed literature, a general and representative

methodology for the synthesis of pyridazinone cores can be described. The most common

approach involves the cyclization of a γ-keto acid with hydrazine hydrate.

Representative Synthesis of a 6-Substituted-3(2H)-
pyridazinone
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The following protocol is a generalized procedure adapted from literature for the synthesis of

pyridazinone derivatives and should be considered illustrative.

Step 1: Friedel-Crafts Acylation to Form β-Aroylpropionic Acid

Aromatic substrate (e.g., benzene) is reacted with succinic anhydride in the presence of a

Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

The reaction is usually carried out in an appropriate solvent under controlled temperature

conditions.

Work-up with acid and water yields the β-aroylpropionic acid intermediate.

Step 2: Cyclization with Hydrazine Hydrate

The β-aroylpropionic acid intermediate (1 equivalent) is dissolved in a suitable solvent, such

as ethanol.

Hydrazine hydrate (a slight excess, e.g., 1.1 equivalents) is added to the solution.

The reaction mixture is refluxed for several hours (typically 4-8 hours), with reaction progress

monitored by Thin Layer Chromatography (TLC).[3]

Upon completion, the mixture is cooled, and the resulting solid product is typically

precipitated by pouring the mixture into ice-cold water.

The crude product is collected by filtration, washed, and purified, usually by recrystallization

from a solvent like ethanol.[3]

General Characterization Methods
The structural confirmation of synthesized pyridazinone derivatives is typically achieved

through a combination of standard spectroscopic techniques:

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Characteristic

peaks include a C=O stretch for the carbonyl group (around 1670-1700 cm⁻¹) and an N-H

stretch (around 3350 cm⁻¹) for the pyridazinone ring.[2][3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate

the detailed molecular structure, confirming the positions and integrations of protons and the

carbon skeleton. For substituted pyridazinones, the chemical shifts of aromatic and aliphatic

protons provide definitive structural information.[2][5]

Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze

its fragmentation pattern, further confirming its identity.[5]

Visualized Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate a generalized

experimental workflow for pyridazinone synthesis and the logical relationship between the

pyridazinone scaffold and its known biological targets.
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Caption: General workflow for the synthesis and characterization of pyridazinone derivatives.
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Biological Activity and Potential Signaling Pathways
The pyridazinone scaffold is a cornerstone in the development of novel therapeutics due to its

broad spectrum of biological activities.[1] Derivatives have been investigated for numerous

applications in medicine and agriculture.

Therapeutic Potential
Pyridazinone-based molecules have demonstrated significant potential across multiple

therapeutic areas:

Cardiovascular: Many derivatives act as vasodilators and antihypertensive agents, with

some functioning as phosphodiesterase (PDE) inhibitors.[1]

Oncology: The scaffold is used to design inhibitors of crucial cancer-related targets, including

Poly (ADP-ribose) polymerase (PARP), dihydrofolate reductase (DHFR), and various protein

kinases.

Anti-inflammatory and Analgesic: Pyridazinones have been developed as potent anti-

inflammatory and analgesic agents, with some showing selective inhibition of

cyclooxygenase-2 (COX-2), which can reduce gastrointestinal side effects compared to non-

selective NSAIDs.[1]

Antimicrobial and Neuroprotective: The class also includes compounds with reported

antimicrobial, antifungal, and neuroprotective properties.[1]

Agrochemical Applications
Certain substituted pyridazinones are potent herbicides. For example, related compounds like

4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone function by inhibiting photosynthesis.

Their mechanism of action involves blocking the Hill reaction in chloroplasts, which disrupts the

electron transport chain essential for plant energy production.[6][7]

Known Molecular Targets
The diverse bioactivity of the pyridazinone core stems from its ability to be functionalized to

target a wide range of enzymes and receptors. The diagram below illustrates the relationship
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between the core scaffold and several of its known protein targets in a drug development

context.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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